molecular formula C7H11N3O2S B3364681 2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid CAS No. 1177318-25-0

2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid

Cat. No.: B3364681
CAS No.: 1177318-25-0
M. Wt: 201.25
InChI Key: NCAYEDMUNZTPNW-UHFFFAOYSA-N
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Description

2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid is a compound that features a pyrazole ring substituted with an amino group and a methyl group. The compound also contains a sulfanyl group attached to an acetic acid moiety. This structure makes it an interesting candidate for various chemical and biological applications due to its unique functional groups and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid is unique due to the presence of both the sulfanyl group and the acetic acid moiety, which are not commonly found together in similar compounds. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-[(3-amino-5-methylpyrazol-1-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-5-2-6(8)9-10(5)4-13-3-7(11)12/h2H,3-4H2,1H3,(H2,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAYEDMUNZTPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CSCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid
Reactant of Route 2
2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid
Reactant of Route 3
2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid
Reactant of Route 4
2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid
Reactant of Route 5
2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid
Reactant of Route 6
Reactant of Route 6
2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid

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